molecular formula C16H15O4- B13986837 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate CAS No. 105852-67-3

3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate

Cat. No.: B13986837
CAS No.: 105852-67-3
M. Wt: 271.29 g/mol
InChI Key: GDSNRQPRJSQQOY-UHFFFAOYSA-M
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Description

3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is a β-ketoester derivative featuring a naphthalene substituent at position 2 and an ethoxy group at position 2. Its structure combines aromaticity (naphthalene) with reactive carbonyl and ester functionalities, making it a candidate for diverse chemical applications, including medicinal chemistry and materials science.

Properties

CAS No.

105852-67-3

Molecular Formula

C16H15O4-

Molecular Weight

271.29 g/mol

IUPAC Name

3-ethoxy-2-(naphthalen-1-ylmethyl)-3-oxopropanoate

InChI

InChI=1S/C16H16O4/c1-2-20-16(19)14(15(17)18)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10H2,1H3,(H,17,18)/p-1

InChI Key

GDSNRQPRJSQQOY-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate typically involves the esterification of 3-oxopropanoic acid with 1-(naphthalen-1-yl)methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid.

    Reduction: Formation of 3-ethoxy-2-[(naphthalen-1-yl)methyl]-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate has several applications in scientific research:

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Substituents (Position 2) Substituents (Position 3) Key Functional Groups Molecular Weight (g/mol) Yield (%) Source
Target: 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate Naphthalen-1-ylmethyl Ethoxy β-Ketoester ~318.4 (calculated) N/A N/A
Methyl 2-diazo-3-(naphthalen-1-yl)-3-oxopropanoate (2l) Naphthalen-1-yl Diazo group Diazo-β-ketoester 255.08 74
Methyl 2-(3-chlorocyclohexyl)-3-(furan-3-yl)-3-oxopropanoate (2h) 3-Chlorocyclohexyl Furan-3-yl β-Ketoester, halogen ~286.7 (calculated) 49
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate Phenyl (1-Phenylethyl)amino β-Ketoester, amine 311.15 51
Methyl 3-(1-(naphthalen-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propanoate (5D) Naphthalen-1-yl-dihydroisoquinoline Methoxy Ester, heterocyclic system ~399.5 (calculated) 20

Physical and Chemical Properties

  • Yield : Analogs like 2j (90% yield) and 2i (86%) demonstrate high efficiency in halogenated cyclohexyl systems, while the target’s synthesis may require optimization due to steric hindrance from the naphthalen-1-ylmethyl group .
  • Stability: β-Ketoesters are prone to keto-enol tautomerism, but the ethoxy group in the target compound may stabilize the keto form compared to amine-substituted analogs (e.g., ).

Biological Activity

3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate is C15H14O3C_{15}H_{14}O_3. Its structure features an ethoxy group and a naphthalene moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular Weight242.27 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
CAS Number105852-67-3

Research indicates that compounds similar to 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the naphthalene ring often correlates with enhanced interaction with biological targets.

Anti-inflammatory Activity

Studies have shown that derivatives of naphthalene can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, the compound's structural similarity to known COX inhibitors suggests it may possess similar activity.

Anticancer Potential

The compound's ability to modulate pathways involved in cell proliferation and apoptosis has been investigated. Research has indicated that naphthalene derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of survival pathways.

Case Studies

  • Inhibition of COX Enzymes : A study evaluated the effectiveness of naphthalene derivatives in inhibiting COX-2 activity. Results demonstrated that compounds with structural similarities to 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate significantly reduced COX-2-mediated prostaglandin synthesis, suggesting potential anti-inflammatory applications .
  • Anticancer Activity : In vitro studies on cancer cell lines showed that compounds related to 3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate could reduce cell viability and induce apoptosis. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is critical in cancer progression .

Toxicity and Safety Profile

Toxicological assessments are essential for evaluating the safety of any new compound. Preliminary data suggest that while some naphthalene derivatives exhibit cytotoxicity at high concentrations, they may be safe at therapeutic doses. Ongoing studies focus on determining the exact safety profile and potential side effects associated with long-term use .

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